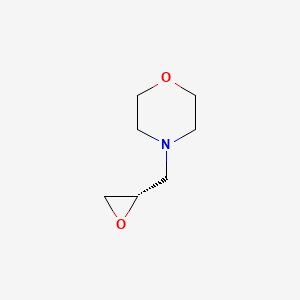
Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate, also known as Boc-HPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle that has been shown to possess a range of biological activities. In
Applications De Recherche Scientifique
1. Cycloaddition Reactions and Silicon Migration
Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate, through its derivatives, has been utilized in cycloaddition reactions. For instance, 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine reacted efficiently with nitriles and carbonyl substrates to produce various products like imidazoline, oxazolidine, and tetrahydropyrimidine. This process involves a unique migration of silicon under specific conditions, highlighting the compound's role in complex organic synthesis (Yadav & Sriramurthy, 2005).
2. Piperidine Derivatives Formation
The compound has been used in the synthesis of piperidine derivatives. Through a nucleophilic opening of the oxirane ring in a related tert-butyl compound, researchers obtained derivatives like tert-butyl (3aR,7aS)-3a-hydroxyhexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate. This process exemplifies its versatility in creating complex molecular structures (Moskalenko & Boev, 2014).
3. Development of Schiff Base Compounds
In another application, the compound was central to the synthesis and characterization of Schiff base compounds, showcasing its importance in the field of organic chemistry and material science. This research involved detailed spectroscopic methods and crystallographic analysis, indicating the compound's significance in advanced chemical analysis (Çolak et al., 2021).
4. Palladium-Catalyzed Coupling Reactions
This compound was also involved in palladium-catalyzed coupling reactions, demonstrating its role in facilitating complex chemical reactions. This application is crucial in the synthesis of new organic compounds and exploring novel reaction pathways (Wustrow & Wise, 1991).
5. Stereospecific Formation of Azetidine-2-Carboxylic Acids
Base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes led to the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, with the oxidation of these azetidines yielding azetidine-2-carboxylic acids. This highlights the compound's utility in stereoselective synthesis, an important aspect of medicinal chemistry and drug development (Medjahdi et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-3-pyridin-2-ylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-6-4-5-7-14-10/h4-7,17H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNVBSZCQKEAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136044 | |
| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415560-24-5 | |
| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3102079.png)

![Diethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3102082.png)




![methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3102134.png)

